1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
Brand Name: Vulcanchem
CAS No.: 393864-02-3
VCID: VC2941009
InChI: InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H
SMILES: C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Molecular Formula: C24H54Cl8N8
Molecular Weight: 738.4 g/mol

1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride

CAS No.: 393864-02-3

Cat. No.: VC2941009

Molecular Formula: C24H54Cl8N8

Molecular Weight: 738.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride - 393864-02-3

Specification

CAS No. 393864-02-3
Molecular Formula C24H54Cl8N8
Molecular Weight 738.4 g/mol
IUPAC Name 1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride
Standard InChI InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H
Standard InChI Key OPTWGJVUSSSDGH-UHFFFAOYSA-N
SMILES C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Canonical SMILES C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is identified by several key parameters outlined in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Number393864-02-3
Alternative CAS211574-26-4
Molecular FormulaC₂₄H₅₄Cl₈N₈
Molecular Weight738.4 g/mol
IUPAC Name1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride
Standard InChIInChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H
Standard InChIKeyOPTWGJVUSSSDGH-UHFFFAOYSA-N
PubChem CID71437515

The compound is also known by several synonyms including 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene octahydrochloride and BISCYCLEN PARA .

Structural Features

The molecular structure consists of a central 1,4-phenylene (para-substituted benzene) core with two tetraazacyclododecane rings attached via methylene bridges. This creates a symmetric molecule with multiple nitrogen atoms capable of coordination. The compound exists as an octahydrochloride salt, which enhances its solubility in polar solvents while maintaining its chelating properties.

The parent compound has the formula C₂₄H₄₆N₈, while the octahydrochloride salt (C₂₄H₅₄Cl₈N₈) incorporates eight hydrochloride molecules, significantly altering its physical properties and solubility profile .

Physical Properties

The physical and chemical properties of 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride are crucial for understanding its behavior in various applications. Table 2 summarizes these properties.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight738.4 g/mol
Physical StateSolid
Hydrogen Bond Donor Count14
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4
Exact Mass738.192065 Da
Monoisotopic Mass734.197965 Da

The compound's structure, with multiple nitrogen donor atoms, confers significant hydrogen bonding capabilities, which influences its solubility and interaction with biological systems .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride involves a series of chemical reactions, typically beginning with 1,2-dibromobenzene and formaldehyde. This is followed by cyclization reactions with 1,4,7,10-tetraazacyclododecane. The process requires carefully controlled temperature conditions and specific molar ratios of reactants to optimize yield and purity.

The general synthetic approach can be summarized as:

  • Reaction of 1,2-dibromobenzene with formaldehyde

  • Cyclization with 1,4,7,10-tetraazacyclododecane

  • Formation of the octahydrochloride salt

Chemical Behavior

This compound exhibits properties typical of tetraamine complexes, particularly the ability to form stable complexes with various metal ions. The tetraazacyclododecane rings provide multiple nitrogen donor atoms that can effectively coordinate with metal ions, forming chelate complexes. This chelation process results in stable complexes that can interact with biological molecules, potentially altering their function or facilitating their transport within biological systems.

The octahydrochloride salt form enhances water solubility while maintaining the compound's coordination capabilities, making it suitable for applications in aqueous environments. The compound's coordination chemistry is dominated by the nitrogen donor atoms in the cyclen (1,4,7,10-tetraazacyclododecane) rings, which can coordinate in various geometries depending on the metal ion and reaction conditions.

Applications in Research and Industry

Coordination Chemistry

In coordination chemistry, 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride serves as a versatile ligand capable of forming complexes with a wide range of metal ions. The compound's structure, featuring multiple nitrogen donor atoms arranged in cyclic patterns, enables it to form stable complexes with transition metals, lanthanides, and actinides.

These coordination complexes have potential applications in:

  • Catalysis of organic reactions

  • Development of metal-based contrast agents

  • Extraction and separation of metal ions

  • Construction of supramolecular assemblies

Medicinal Chemistry

The compound has significant potential in medicinal chemistry, particularly in the development of drugs that require chelation properties. Its unique structure allows for interactions with biological molecules that can alter their function or facilitate their transport within biological systems.

Potential medicinal applications include:

  • Development of MRI contrast agents

  • Design of metal-based therapeutic agents

  • Creation of radiopharmaceuticals for diagnostic imaging

  • Drug delivery systems leveraging metal coordination

Related Compounds and Structural Analogues

Several compounds with structural similarities to 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride exist, each with unique properties and applications.

Structural Isomers

The positioning of the methylene bridges on the phenyl ring creates distinct structural isomers:

  • 1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (para-substituted)

  • 1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (meta-substituted)

  • 1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) (ortho-substituted)

The meta-substituted analogue (1,3-phenylene) has the molecular formula C₂₄H₄₆N₈ with an average mass of 446.688 and is also known by names such as m-Xylenediyl-bicyclen IPS150 .

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